molecular formula C13H13N3O B6639295 N-(3,4-dimethylphenyl)pyridazine-3-carboxamide

N-(3,4-dimethylphenyl)pyridazine-3-carboxamide

Cat. No. B6639295
M. Wt: 227.26 g/mol
InChI Key: JERGHPHQTPKOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)pyridazine-3-carboxamide, also known as DPC, is a chemical compound that has shown promising results in scientific research. DPC belongs to the pyridazine family and has been synthesized using various methods.

Scientific Research Applications

N-(3,4-dimethylphenyl)pyridazine-3-carboxamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound has anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethylphenyl)pyridazine-3-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including cyclooxygenase-2 and phosphodiesterase-4. Additionally, this compound has been found to activate the Nrf2/ARE pathway, which is involved in cellular defense mechanisms.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce the levels of inflammatory cytokines and inhibit the proliferation of cancer cells. Additionally, this compound has been found to improve memory and cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)pyridazine-3-carboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, this compound has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)pyridazine-3-carboxamide. One direction is to further investigate its potential use in treating cancer and inflammation. Another direction is to study the effects of this compound on other diseases, such as Parkinson's disease. Additionally, future studies could focus on improving the solubility and reducing the potential toxicity of this compound.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in scientific research. Its anti-inflammatory and anti-cancer properties, as well as its ability to improve cognitive function, make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

N-(3,4-dimethylphenyl)pyridazine-3-carboxamide can be synthesized using various methods, including the reaction of 3,4-dimethylphenylhydrazine with 3-cyanopyridazine in the presence of a base. Another method involves the reaction of 3,4-dimethylphenylhydrazine with 3-bromopyridazine followed by the addition of potassium carbonate.

properties

IUPAC Name

N-(3,4-dimethylphenyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-5-6-11(8-10(9)2)15-13(17)12-4-3-7-14-16-12/h3-8H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERGHPHQTPKOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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